molecular formula C13H11BrOS B14138683 4-Bromo-2-methoxy-1-(phenylsulfanyl)benzene

4-Bromo-2-methoxy-1-(phenylsulfanyl)benzene

Cat. No.: B14138683
M. Wt: 295.20 g/mol
InChI Key: YITGEQCXNRAVDL-UHFFFAOYSA-N
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Description

4-Bromo-2-methoxy-1-(phenylsulfanyl)benzene is a brominated aromatic compound featuring a methoxy group at the 2-position and a phenylsulfanyl (thioether) substituent at the 1-position. This structure combines electron-donating (methoxy) and moderately electron-withdrawing (phenylsulfanyl) groups, creating unique electronic properties that influence its reactivity and applications in organic synthesis. The bromine atom at the 4-position makes it a valuable intermediate in cross-coupling reactions, such as Suzuki-Miyaura couplings, for constructing complex aromatic systems .

Synthesis of this compound typically involves multi-step protocols, including bromination, methoxylation, and thioether formation. For example, analogous brominated methoxybenzene derivatives are synthesized via bromination of methoxyphenol derivatives followed by functional group protection and substitution .

Properties

Molecular Formula

C13H11BrOS

Molecular Weight

295.20 g/mol

IUPAC Name

4-bromo-2-methoxy-1-phenylsulfanylbenzene

InChI

InChI=1S/C13H11BrOS/c1-15-12-9-10(14)7-8-13(12)16-11-5-3-2-4-6-11/h2-9H,1H3

InChI Key

YITGEQCXNRAVDL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)Br)SC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-methoxy-1-(phenylsulfanyl)benzene typically involves multiple steps. One common method is the bromination of 2-methoxy-1-(phenylsulfanyl)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . This reaction introduces the bromine atom at the desired position on the benzene ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-methoxy-1-(phenylsulfanyl)benzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products with various substituents replacing the bromine atom.

    Oxidation: Sulfone derivatives.

    Coupling: Biaryl compounds.

Scientific Research Applications

4-Bromo-2-methoxy-1-(phenylsulfanyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-methoxy-1-(phenylsulfanyl)benzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in nucleophilic aromatic substitution, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The phenylsulfanyl group can undergo oxidation to form a sulfone, which can further participate in various chemical transformations .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name Molecular Formula Key Substituents Molecular Weight Key Properties/Applications Reference
4-Bromo-2-methoxy-1-(phenylsulfanyl)benzene C₁₃H₁₁BrOS Br, OCH₃, SPh 295.19 Cross-coupling precursor, moderate solubility in organic solvents
4-Bromo-2-methoxy-1-(methoxymethoxy)benzene C₉H₁₁BrO₃ Br, OCH₃, OCH₂OCH₃ 247.09 Higher polarity due to ether groups; used in glycosylation reactions
4-Benzyloxy-2-bromo-1-methoxybenzene C₁₄H₁₃BrO₂ Br, OCH₃, OCH₂Ph 293.16 Bulky benzyl group reduces reaction rates in SNAr mechanisms
1-Bromo-4-(4-methoxyphenoxy)benzene C₁₃H₁₁BrO₂ Br, OPh-OCH₃ 277.13 Enhanced thermal stability; used in polymer synthesis
4-Bromo-2-(methylsulfonyl)benzoic acid C₈H₇BrO₄S Br, SO₂CH₃, COOH 295.11 Strong electron-withdrawing effects; acidic, used in medicinal chemistry

Key Findings:

Electronic Effects :

  • The phenylsulfanyl group in the target compound offers intermediate electron-withdrawing effects compared to stronger electron-withdrawing groups like sulfonyl (e.g., 4-Bromo-2-(methylsulfonyl)benzoic acid) . This makes the target compound more reactive in nucleophilic aromatic substitution (SNAr) than sulfonyl derivatives.
  • Methoxy groups enhance solubility in polar solvents, whereas benzyloxy or methoxymethoxy groups increase steric hindrance, slowing reaction kinetics .

Reactivity in Cross-Coupling Reactions: Bromine at the 4-position enables participation in Pd-catalyzed couplings.

Thermal and Chemical Stability: Thioether-containing compounds (e.g., the target compound) are less prone to oxidation than thiols but more reactive than ethers.

Biological Activity

4-Bromo-2-methoxy-1-(phenylsulfanyl)benzene is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C9H9BrOS\text{C}_9\text{H}_9\text{BrOS}

Where:

  • C : Carbon
  • H : Hydrogen
  • Br : Bromine
  • O : Oxygen
  • S : Sulfur

Biological Activity Overview

Research indicates that 4-Bromo-2-methoxy-1-(phenylsulfanyl)benzene exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. These effects are primarily attributed to its ability to interact with biological macromolecules, leading to alterations in cellular pathways.

Antimicrobial Activity

Studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of phenylsulfanyl compounds have been reported to inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

MicroorganismInhibition Concentration (µg/mL)Reference
Escherichia coli32
Staphylococcus aureus16
Candida albicans64

Anticancer Activity

The anticancer potential of 4-Bromo-2-methoxy-1-(phenylsulfanyl)benzene has been investigated through various in vitro studies. These studies suggest that the compound may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation.

  • Mechanism of Action : The compound may activate caspase pathways leading to programmed cell death. Additionally, it has been shown to inhibit the proliferation of cancer cells by affecting cell cycle regulation.

Anti-inflammatory Properties

Research indicates that this compound can reduce inflammation markers in cellular models. The anti-inflammatory effects are likely mediated through the inhibition of pro-inflammatory cytokines such as IL-6 and TNF-alpha.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of phenylsulfanyl derivatives highlighted that 4-Bromo-2-methoxy-1-(phenylsulfanyl)benzene demonstrated a significant reduction in biofilm formation by Staphylococcus aureus, suggesting its potential as an antibacterial agent .

Study 2: Anticancer Activity

In a recent investigation, the compound was tested against several cancer cell lines, including breast and colon cancer. Results indicated a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 20 µM, showcasing its potential as a chemotherapeutic agent .

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